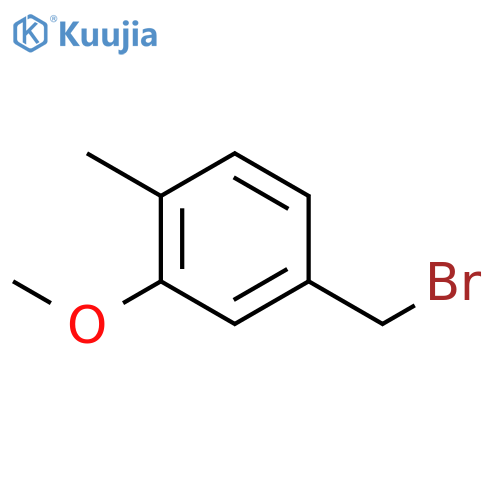

Cas no 122488-92-0 (4-(Bromomethyl)-2-methoxy-1-methylbenzene)

4-(Bromomethyl)-2-methoxy-1-methylbenzene 化学的及び物理的性質

名前と識別子

-

- Benzene, 4-(bromomethyl)-2-methoxy-1-methyl-

- 4-(bromomethyl)-2-methoxy-1-methylbenzene

- SCHEMBL6171344

- AKOS012019950

- 3-Methoxy-4-methylbenzyl bromide

- XEA48892

- EN300-218291

- 981-460-8

- 122488-92-0

- HOMQOZDFTLOMCR-UHFFFAOYSA-N

- 4-(Bromomethyl)-2-methoxy-1-methylbenzene

-

- MDL: MFCD16860582

- インチ: InChI=1S/C9H11BrO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,6H2,1-2H3

- InChIKey: HOMQOZDFTLOMCR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 213.99933g/mol

- どういたいしつりょう: 213.99933g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 9.2Ų

4-(Bromomethyl)-2-methoxy-1-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010004060-500mg |

3-Methoxy-4-methylbenzyl bromide |

122488-92-0 | 97% | 500mg |

$823.15 | 2023-09-03 | |

| Enamine | EN300-218291-0.1g |

4-(bromomethyl)-2-methoxy-1-methylbenzene |

122488-92-0 | 95% | 0.1g |

$293.0 | 2023-09-16 | |

| Alichem | A010004060-250mg |

3-Methoxy-4-methylbenzyl bromide |

122488-92-0 | 97% | 250mg |

$489.60 | 2023-09-03 | |

| Enamine | EN300-218291-0.25g |

4-(bromomethyl)-2-methoxy-1-methylbenzene |

122488-92-0 | 95% | 0.25g |

$418.0 | 2023-09-16 | |

| TRC | B115010-50mg |

4-(Bromomethyl)-2-methoxy-1-methylbenzene |

122488-92-0 | 50mg |

$ 210.00 | 2022-06-07 | ||

| Enamine | EN300-218291-0.5g |

4-(bromomethyl)-2-methoxy-1-methylbenzene |

122488-92-0 | 95% | 0.5g |

$656.0 | 2023-09-16 | |

| Enamine | EN300-218291-1g |

4-(bromomethyl)-2-methoxy-1-methylbenzene |

122488-92-0 | 95% | 1g |

$842.0 | 2023-09-16 | |

| A2B Chem LLC | AW08874-2.5g |

4-(bromomethyl)-2-methoxy-1-methylbenzene |

122488-92-0 | 95% | 2.5g |

$1772.00 | 2024-04-20 | |

| A2B Chem LLC | AW08874-500mg |

4-(bromomethyl)-2-methoxy-1-methylbenzene |

122488-92-0 | 95% | 500mg |

$726.00 | 2024-04-20 | |

| Aaron | AR01BD86-1g |

4-(bromomethyl)-2-methoxy-1-methylbenzene |

122488-92-0 | 95% | 1g |

$1183.00 | 2025-02-09 |

4-(Bromomethyl)-2-methoxy-1-methylbenzene 関連文献

-

Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

4-(Bromomethyl)-2-methoxy-1-methylbenzeneに関する追加情報

4-(Bromomethyl)-2-methoxy-1-methylbenzene: A Comprehensive Overview

4-(Bromomethyl)-2-methoxy-1-methylbenzene (CAS No. 122488-92-0) is a versatile organic compound with a unique structure that has garnered significant attention in various fields of chemistry and materials science. This compound, also known as bromo methyl methoxy toluene, is characterized by its bromomethyl group attached to a methoxy-substituted toluene derivative. The presence of the bromine atom and the methoxy group introduces interesting electronic and steric properties, making it a valuable building block in organic synthesis.

The molecular structure of 4-(Bromomethyl)-2-methoxy-1-methylbenzene consists of a benzene ring with three substituents: a methyl group at position 1, a methoxy group at position 2, and a bromomethyl group at position 4. This arrangement creates a molecule with both activating and deactivating groups, which influence its reactivity in various chemical reactions. The methyl group is an electron-donating group, while the methoxy group is strongly activating due to its lone pairs of electrons. The bromomethyl group, on the other hand, introduces both electron-withdrawing effects and potential sites for substitution reactions.

Recent studies have highlighted the importance of 4-(Bromomethyl)-2-methoxy-1-methylbenzene in the development of advanced materials and pharmaceuticals. For instance, researchers have explored its use as a precursor for synthesizing biologically active compounds with potential applications in drug discovery. The bromine atom in the molecule serves as an excellent leaving group, enabling nucleophilic substitution reactions that can lead to the formation of diverse derivatives. These derivatives have shown promise in targeting various disease pathways, including cancer and neurodegenerative disorders.

In addition to its role in drug development, 4-(Bromomethyl)-2-methoxy-1-methylbenzene has found applications in polymer chemistry. Its ability to undergo polymerization under specific conditions has led to the creation of novel polymeric materials with unique mechanical and thermal properties. These materials are being investigated for use in high-performance composites and advanced coatings.

The synthesis of 4-(Bromomethyl)-2-methoxy-1-methylbenzene typically involves multi-step processes that require careful control of reaction conditions. One common approach involves the bromination of a methyl-substituted anisole derivative followed by methylation at specific positions on the benzene ring. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

From an environmental perspective, understanding the behavior of 4-(Bromomethyl)-2-methoxy-1-methylbenzene in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation. However, further research is needed to fully understand its persistence and toxicity in different environmental compartments.

In conclusion, 4-(Bromomethyl)-2-methoxy-1-methylbenzene (CAS No. 122488-92-0) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique chemical properties make it an invaluable tool for researchers working in organic synthesis, materials science, and pharmacology. As new studies continue to uncover its potential, this compound is poised to play an even greater role in advancing technological and medical innovations.

122488-92-0 (4-(Bromomethyl)-2-methoxy-1-methylbenzene) 関連製品

- 2171610-73-2(4-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methoxybutanoic acid)

- 2960-37-4(Phosphinous amide,N-(diphenylphosphino)-P,P-diphenyl-)

- 78060-44-3(2-(Chloromethyl)-4-methylpyrimidine)

- 1213842-66-0((1R)-1-(5-BROMO-3-FLUORO(2-PYRIDYL))PROPYLAMINE)

- 1448067-01-3(N-(pyridin-2-yl)methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)

- 2137798-96-8(4-Quinazolinamine, 2-ethyl-7-methyl-)

- 899750-33-5(1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)

- 2680838-95-1(7-Bromo-3-acetamido-1-benzothiophene-2-carboxylic acid)

- 2307780-65-8((3Ar,6aS)-6a-ethoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-amine;hydrochloride)

- 306754-19-8(3-(4-chlorophenyl)-N'-(1E)-4-(propan-2-yl)phenylmethylidene-1H-pyrazole-5-carbohydrazide)